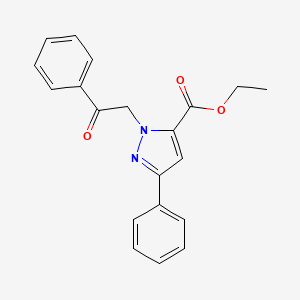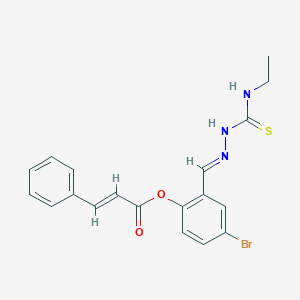
Ethylamine, 2-(2-propynylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylamine, 2-(2-propynylthio)- is an organic compound that features an ethylamine group bonded to a propynylthio moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Ethylamine, 2-(2-propynylthio)- typically involves a multi-step synthetic process. One common method includes the Friedel-Crafts alkylation reaction where thiophene is used as a raw material and halogenated propionate under the action of a composite oxide solid acid catalyst . This is followed by amidation and Hofmann rearrangement to yield the final product .
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of recyclable catalysts and environmentally friendly solvents is often emphasized to reduce production costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Ethylamine, 2-(2-propynylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizers such as potassium permanganate.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the ethylamine group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or other strong oxidizers.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophiles such as halides or other amines.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted ethylamine derivatives.
Applications De Recherche Scientifique
Ethylamine, 2-(2-propynylthio)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which Ethylamine, 2-(2-propynylthio)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
Methylamine: A simpler amine with a single methyl group.
Ethylenediamine: Contains two amine groups connected by an ethylene bridge.
Propylamine: An amine with a propyl group.
Propriétés
Numéro CAS |
75606-28-9 |
|---|---|
Formule moléculaire |
C5H9NS |
Poids moléculaire |
115.20 g/mol |
Nom IUPAC |
2-prop-2-ynylsulfanylethanamine |
InChI |
InChI=1S/C5H9NS/c1-2-4-7-5-3-6/h1H,3-6H2 |
Clé InChI |
JXNNUSBDVAUZFU-UHFFFAOYSA-N |
SMILES canonique |
C#CCSCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N-[2,2,2-trichloro-1-({[3-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]butanamide](/img/structure/B12048656.png)

![(2Z)-2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B12048664.png)








![Methyl (2E)-2-[3-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B12048745.png)


